Cas no 181282-91-7 (4-Chloro-3-cyanobenzamide)
4-Chloro-3-cyanobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 181282-91-7
- 4-Chloro-3-cyanobenzamide
- DB-106717
- SCHEMBL8139092
-
- Inchi: 1S/C8H5ClN2O/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H2,11,12)
- InChI Key: BTDRAKZKRSGZMU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(N)=O)=CC=1C#N
Computed Properties
- Exact Mass: 180.0090405Da
- Monoisotopic Mass: 180.0090405Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 66.9Ų
4-Chloro-3-cyanobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001904-250mg |
4-Chloro-3-cyanobenzamide |
181282-91-7 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A015001904-500mg |
4-Chloro-3-cyanobenzamide |
181282-91-7 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A015001904-1g |
4-Chloro-3-cyanobenzamide |
181282-91-7 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| Crysdot LLC | CD12103455-1g |
4-Chloro-3-cyanobenzamide |
181282-91-7 | 95+% | 1g |
$668 | 2024-07-24 |
4-Chloro-3-cyanobenzamide Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-Chloro-3-cyanobenzamide
4-Chloro-3-cyanobenzamide (CAS No. 181282-91-7): A Comprehensive Overview
4-Chloro-3-cyanobenzamide (CAS No. 181282-91-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as a potential therapeutic agent and as a key intermediate in the synthesis of more complex molecules.
The molecular structure of 4-Chloro-3-cyanobenzamide consists of a benzene ring substituted with a chlorine atom at the 4-position and a cyano group at the 3-position, with an amide functional group attached to the benzene ring. This arrangement imparts specific chemical properties that make it an interesting candidate for further investigation.
In recent years, there has been a growing interest in the biological activities of 4-Chloro-3-cyanobenzamide. Studies have explored its potential as an inhibitor of various enzymes and receptors, which are often implicated in disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain kinases, which are key targets in cancer therapy. This finding suggests that 4-Chloro-3-cyanobenzamide could be a valuable lead compound for the development of novel anticancer drugs.
Beyond its potential therapeutic applications, 4-Chloro-3-cyanobenzamide is also used as a building block in organic synthesis. Its reactivity and functional group diversity make it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. Researchers have utilized this compound to synthesize compounds with antiviral, anti-inflammatory, and neuroprotective properties, further expanding its utility in drug discovery.
The synthetic accessibility of 4-Chloro-3-cyanobenzamide is another factor contributing to its popularity. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 4-chloro-3-cyanobenzoic acid with an appropriate amine under suitable conditions. The choice of amine can significantly influence the properties of the final product, allowing for fine-tuning of its biological activity.
In addition to its direct applications, 4-Chloro-3-cyanobenzamide has been used as a tool in chemical biology to probe cellular processes. For example, it has been employed in high-throughput screening assays to identify novel targets and pathways involved in disease mechanisms. This approach has led to the discovery of new therapeutic targets and potential drug candidates.
The safety profile of 4-Chloro-3-cyanobenzamide is an important consideration for its use in pharmaceutical research. Preclinical studies have generally shown that it is well-tolerated at therapeutic concentrations, although further investigations are needed to fully understand its toxicological profile. These studies are crucial for ensuring that any potential side effects are identified and managed effectively.
In conclusion, 4-Chloro-3-cyanobenzamide (CAS No. 181282-91-7) is a multifaceted compound with significant potential in both medicinal chemistry and organic synthesis. Its unique structural features and diverse biological activities make it an exciting area of ongoing research. As new findings continue to emerge, it is likely that this compound will play an increasingly important role in the development of innovative therapies and chemical tools.
181282-91-7 (4-Chloro-3-cyanobenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)